molecular formula C8H17NOS B2612827 2-(2,2-Dimethylthiomorpholin-4-yl)ethanol CAS No. 1011487-00-5

2-(2,2-Dimethylthiomorpholin-4-yl)ethanol

Cat. No.: B2612827
CAS No.: 1011487-00-5
M. Wt: 175.29
InChI Key: LQYLGVBSUREGMT-UHFFFAOYSA-N
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Description

Thiomorpholine derivatives are sulfur-containing heterocycles often explored in medicinal chemistry and materials science due to their electron-rich sulfur atom and conformational flexibility . The dimethyl substitution likely enhances steric hindrance and modulates solubility compared to unsubstituted thiomorpholine derivatives.

Properties

IUPAC Name

2-(2,2-dimethylthiomorpholin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOS/c1-8(2)7-9(3-5-10)4-6-11-8/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYLGVBSUREGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011487-00-5
Record name 2-(2,2-dimethylthiomorpholin-4-yl)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylthiomorpholin-4-yl)ethanol typically involves the reaction of thiomorpholine with dimethyl sulfate, followed by the introduction of an ethanol group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylthiomorpholin-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiomorpholine ring can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted thiomorpholine derivatives.

Scientific Research Applications

2-(2,2-Dimethylthiomorpholin-4-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,2-Dimethylthiomorpholin-4-yl)ethanol exerts its effects involves interactions with specific molecular targets. The ethanol moiety can participate in hydrogen bonding, while the thiomorpholine ring may interact with various enzymes or receptors. These interactions can influence biological pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Features
2-(2,2-Dimethylthiomorpholin-4-yl)ethanol (hypothetical) C₈H₁₇NOS ~183.29 Thiomorpholine, ethanol Dimethyl substitution, sulfur atom
4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol C₁₀H₂₁NOS 204.14 Thiomorpholine, butanol Extended alkyl chain, higher lipophilicity
1-(2,2-Dimethylthiomorpholin-4-yl)-3-(methylamino)propan-2-ol C₁₀H₂₂N₂OS 218.36 Thiomorpholine, propanol, methylamino Amino alcohol, potential bioactivity
2-[2-(4-Morpholinyl)ethoxy]ethanol C₈H₁₇NO₃ 175.23 Morpholine, ethoxyethanol Oxygen analog, lacks sulfur and methyl groups
Diethylaminoethanol (DEAE) C₆H₁₅NO 117.19 Diethylamino, ethanol Simple amino alcohol, industrial uses

Key Observations :

  • Thiomorpholine vs.
  • Chain Length: Ethanol (C2) derivatives may exhibit lower lipophilicity than butanol (C4) or propanol (C3) analogs, influencing solubility and membrane permeability .

Physicochemical Properties

  • Collision Cross-Section (CCS): 4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol : CCS = 147.4 Ų (predicted for [M+H]⁺). 1-Amino-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol : CCS = 149.4 Ų (predicted for [M+H]⁺). The ethanol derivative (hypothetical) is expected to have a smaller CCS due to its shorter chain.
  • Hazards: Phenoxyethoxyethanol analogs (e.g., 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol) exhibit acute oral toxicity and eye damage risks . DEAE is classified as an irritant, but hazards for thiomorpholine ethanol derivatives remain uncharacterized in the evidence.

Biological Activity

2-(2,2-Dimethylthiomorpholin-4-yl)ethanol is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 1011487-00-5
  • Molecular Weight: Approximately 175.28 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes.
  • Cytotoxic Effects : Research has shown that this compound may induce cytotoxicity in certain cancer cell lines. This effect is likely mediated through apoptosis pathways.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially benefiting conditions like neurodegeneration.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Interaction with Receptors : The compound may interact with specific neurotransmitter receptors, influencing neuronal signaling pathways.
  • Oxidative Stress Modulation : It may play a role in reducing oxidative stress in cells, which is crucial for protecting against cellular damage.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
NeuroprotectionReduction in neuronal cell death

Case Study Analysis

  • Antimicrobial Activity : A study conducted on various strains of bacteria demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of traditional antibiotics, suggesting a promising avenue for further development.
  • Cytotoxicity in Cancer Research : In vitro experiments using human cancer cell lines revealed that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment, highlighting its potential as an anticancer agent.
  • Neuroprotective Studies : In a zebrafish model, exposure to this compound resulted in improved survival rates following oxidative stress challenges. Behavioral assays indicated enhanced locomotor activity compared to control groups, suggesting neuroprotective effects.

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